molecular formula C9H12O4 B1267625 Spiro[3.3]heptane-2,6-dicarboxylic acid CAS No. 3057-91-8

Spiro[3.3]heptane-2,6-dicarboxylic acid

Cat. No. B1267625
CAS RN: 3057-91-8
M. Wt: 184.19 g/mol
InChI Key: JQZAKMJZYGPUFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of optically active spiro[3.3]heptane-2,6-dicarboxylic acid involves optical resolution with brucine, leading to the isolation of its enantiomers with confirmed optical purity via HPLC analysis on optically active stationary phases. This process yields compounds with significant optical rotation changes influenced by the number of spiran units in the molecule, demonstrating the complexity and precision required in synthesizing this compound (Tang et al., 1999).

Molecular Structure Analysis

The molecular structure of spiro[3.3]heptane-2,6-dicarboxylic acid is characterized by its spirocyclic nature, contributing to its unique optical and chemical properties. The specific optical rotations of model compounds derived from this acid demonstrate the influence of the spiran unit number, highlighting the structural sensitivity of this compound and its derivatives to environmental conditions such as solvent type (Tang et al., 1999).

Chemical Reactions and Properties

Spiro[3.3]heptane-2,6-dicarboxylic acid participates in various chemical reactions, including polycondensation, to produce polymers that are soluble in common organic polar solvents. These polymers exhibit significant Cotton effects, indicating their potential utility in advanced material applications. The acid's reactivity is also demonstrated in the synthesis of enantiopure compounds, further emphasizing its versatility in chemical synthesis (Tang et al., 1999).

Scientific Research Applications

Application in Metal-Organic Frameworks (MOFs)

  • Scientific Field: Material Science
  • Summary of Application: Fecht’s acid is examined as a non-aromatic terephthalic acid isostere for the first time. The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates with consequences for pore chemistry and control of interpenetration .
  • Methods of Application: The structures of two new MOFs were presented. Complex 1 is a three-dimensional rod packed structure consisting of Yb-carboxylate chains bridged by SHDC linkers. Complex 2 is a co-ligand complex of SHDC with trans-1,2-bis(4-pyridyl)ethene (bpe) which contains linear solvent channels despite fourfold interpenetration .
  • Results or Outcomes: Although the framework does not retain its structure following evacuation, a clear difference is observed in the extended structure compared to the structurally related terephthalate species .

Application in Synthesis of Optically Active Polyamides

  • Scientific Field: Polymer Chemistry
  • Summary of Application: A novel class of optically active polyamides can be synthesized by using Spiro[3.3]heptane-2,6-dicarboxylic acid as a novel optically active dicarboxylic acid unit .
  • Methods of Application: The synthesis and optical properties of polyamides derived from ®-( + )-SHDAC and three diamine derivatives were reported .
  • Results or Outcomes: It is expected that the polyamide chains prepared from the spiran derivative would twist 90o unit by unit and form some ordered conformation even in solution depending on the structure of the diamine component .

Application as a Monomer in Polymer Industry

  • Scientific Field: Industrial Chemistry
  • Summary of Application: Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as dimethyl spiro[3.3]heptane-2,6-dicarboxylate, is primarily used as a synthetic intermediate in the polymer industry .
  • Methods of Application: It is used as a monomer in the synthesis of various polymers .
  • Results or Outcomes: The resulting polymers have unique properties due to the rigid and twisted structure of the spiro[3.3]heptane-2,6-dicarboxylic acid unit .

Application in Medicinal Chemistry

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 2,6-Diazaspiro[3.3]heptane has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .
  • Methods of Application: The synthesis of 2,6-Diazaspiro[3.3]heptane involves the use of Spiro[3.3]heptane-2,6-dicarboxylic acid as a starting material .
  • Results or Outcomes: The resulting compounds are used to explore the chemical space of small molecules for potential therapeutic applications .

Future Directions

The future directions of Spiro[3.3]heptane-2,6-dicarboxylic acid research could involve its use as a non-aromatic terephthalic acid isostere . Its rigid spirocyclic backbone may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .

properties

IUPAC Name

spiro[3.3]heptane-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h5-6H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZAKMJZYGPUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286790
Record name Spiro[3.3]heptane-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.3]heptane-2,6-dicarboxylic acid

CAS RN

3057-91-8
Record name 3057-91-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[3.3]heptane-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.3]heptane-2,6-dicarboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
42
Citations
DS Radchenko, OO Grygorenko, IV Komarov - Tetrahedron: Asymmetry, 2008 - Elsevier
A library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton is designed. Two members of the library, (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic …
Number of citations: 24 www.sciencedirect.com
HZ Tang, H Miura, Y Kawakami - Enantiomer: A Journal of …, 2002 - Taylor & Francis

Using chiral HPLC and 13 C NMR analyses, the optical purity of (+)-spiro[3.3]heptane-2,6-dicarboxylic acid ( 1 ) obtained by the known diastereomer method with brucine was first …

Number of citations: 7 www.tandfonline.com
H Tang, M Baba, I Imae, Y Kawakami - Polymer journal, 1999 - nature.com
Optically active polymers are usually prepared by asymmetric polymerization, in which optical activity is induced yia polymerization reaction using optically active catalyst or initiator from …
Number of citations: 5 www.nature.com
H Tang, H Miura, I Imae, Y Kawakami - Polymer journal, 1999 - nature.com
Optically active (R)-spiro [3.3] heptane-2, 6-dicarboxylic acid was obtained by optical resolution with brucine. Its optical purity was confirmed by HPLC analysis on optically active …
Number of citations: 3 www.nature.com
LA Hulshof, A Vos, H Wynberg - The Journal of Organic Chemistry, 1972 - ACS Publications
The crystal and molecular structure of d-spiro [3.3] heptane-2, 6-dicarboxylic acid or d-Fecht acid, CgHZb, at—160 has boon solved by conventional X-ray diffraction methods. The …
Number of citations: 12 pubs.acs.org
LA Hulshof, H Wynberg - Journal of the American Chemical …, 1974 - ACS Publications
Three syntheses of spiro [3.3] hepta-l, 5-diene (1) are described:(a) pyrolysis of spiro [3.3] heptane-2, 6-bis (trimethylammonium) hydroxide in a Hofmann elimination,(b) heatingthe …
Number of citations: 18 pubs.acs.org
H Wynberg, JPM Houbiers - The Journal of Organic Chemistry, 1971 - ACS Publications
Optically active Fecht acid has been used for the preparation of a number of other optically active 2, 6-disubstituted spiro [3.3] heptane derivatives. Application of Lowe’s rule to the spiro […
Number of citations: 23 pubs.acs.org
D Földes, É Kováts, G Bortel, K Kamarás… - Journal of Molecular …, 2022 - Elsevier
Herein we report the first homochiral IRMOF structure with chiral carbocyclic spiro linkers, basic Zn-(R)-spiro[3.3]heptane-2,6-dicarboxylate, named WIG-5. First, (R)-spiro[3.3]heptane-2,…
Number of citations: 3 www.sciencedirect.com
CL Liotta, WF Fisher, GH Greene Jr… - Journal of the American …, 1972 - ACS Publications
The pATs of eight 6-substituted spiro [3.3] heptane-2-carboxylic acids in 50%(by weight) aqueous ethanol at25 are presented. Excellent correlation is obtained between the …
Number of citations: 19 pubs.acs.org
L Hulshof, A Vos, H Wynberg - The Journal of Organic Chemistry, 1973 - ACS Publications
Page 3770. The chemical shifts of the ring protons in thiazolinium ions 2p and 2q w-ere incorrectly assigned. In Table II, the correct values for cation 2p are 4.30 (m) and 4.70 (m, C-4 …
Number of citations: 5 pubs.acs.org

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